Lipophilicity Reduction vs. Non-Fluorinated Parent: LogP Shift of –1.1 Units
The gem-difluoro substitution at the 7-position significantly reduces the compound's lipophilicity relative to the non-fluorinated parent 1-azaspiro[3.5]nonane. The target compound exhibits an experimentally derived LogP of 0.91 (Chemspace) or a predicted XLogP3 of 1.7 (Kuujia), compared to a LogP of 2.01 for the non-fluorinated analog [1]. This represents a ΔLogP of approximately –1.1 (using the experimental value) or –0.3 (using the predicted value). The lower lipophilicity is consistent with the electron-withdrawing effect of the fluorine atoms, which reduces the compound's affinity for non-polar environments and may improve aqueous solubility while reducing non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.91 (experimental, Chemspace); XLogP3 = 1.7 (predicted, Kuujia) |
| Comparator Or Baseline | 1-Azaspiro[3.5]nonane (CAS 13374-55-5), LogP = 2.01 (ChemSrc); CLogP = 1.808 (BenchChem) |
| Quantified Difference | ΔLogP ≈ –1.1 (experimental vs. ChemSrc); ΔLogP ≈ –0.1 (predicted vs. BenchChem) |
| Conditions | Computed/measured octanol-water partition coefficient; methods differ across sources. Chemspace uses ACD/LogP; Kuujia uses XLogP3; ChemSrc may use XLogP2 or other methods. |
Why This Matters
A lower LogP can translate to reduced hERG binding, lower phospholipidosis risk, and improved oral absorption for compounds targeting systemic or peripheral indications, making the difluoro building block the preferred choice when designing leads with controlled lipophilicity.
- [1] Chemspace, 7,7-difluoro-1-azaspiro[3.5]nonane, LogP = 0.91 (ACD/LogP). Accessed 2026-04-27. View Source
